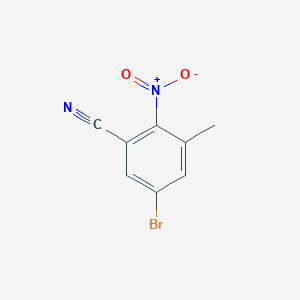
5-Bromo-3-methyl-2-nitrobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-methyl-2-nitrobenzonitrile is an aromatic organic compound with the molecular formula C8H5BrN2O2 It is a derivative of benzonitrile, characterized by the presence of a bromine atom, a methyl group, and a nitro group on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methyl-2-nitrobenzonitrile typically involves the nitration of 5-Bromo-2-methylbenzonitrile. The nitration process can be carried out using a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the nitration reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the industrial synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-methyl-2-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reduction: H2/Pd-C, ethanol, room temperature.
Substitution: Sodium methoxide (NaOCH3), methanol, reflux.
Oxidation: KMnO4, water, heat.
Major Products Formed
Reduction: 5-Bromo-3-methyl-2-aminobenzonitrile.
Substitution: 5-Methoxy-3-methyl-2-nitrobenzonitrile.
Oxidation: 5-Bromo-3-carboxy-2-nitrobenzonitrile.
Applications De Recherche Scientifique
5-Bromo-3-methyl-2-nitrobenzonitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Bromo-3-methyl-2-nitrobenzonitrile depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the nitro group can also facilitate interactions with electron-rich sites in biological molecules, influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-nitrobenzonitrile
- 2-Methyl-5-nitrobenzonitrile
- 3-Bromo-5-nitrobenzonitrile
Comparison
5-Bromo-3-methyl-2-nitrobenzonitrile is unique due to the specific positioning of the bromine, methyl, and nitro groups on the benzene ring. This unique arrangement influences its reactivity and the types of reactions it can undergo. Compared to 5-Bromo-2-nitrobenzonitrile, the presence of the methyl group in this compound can affect its steric and electronic properties, making it more suitable for certain applications .
Propriétés
Formule moléculaire |
C8H5BrN2O2 |
|---|---|
Poids moléculaire |
241.04 g/mol |
Nom IUPAC |
5-bromo-3-methyl-2-nitrobenzonitrile |
InChI |
InChI=1S/C8H5BrN2O2/c1-5-2-7(9)3-6(4-10)8(5)11(12)13/h2-3H,1H3 |
Clé InChI |
FDMHVLMFEUJPQA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1[N+](=O)[O-])C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B15276804.png)
![7-Amino-2-methyl-1H,5H-pyrazolo[1,5-A]pyrimidin-5-one](/img/structure/B15276811.png)
![1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane](/img/structure/B15276822.png)
![6-Chloro-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B15276836.png)
![[2-(Fluoromethyl)cyclohexyl]methanamine](/img/structure/B15276855.png)
![8-((8-Fluoro-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide](/img/structure/B15276862.png)
![tert-Butyl 8-formyl-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B15276872.png)
![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid](/img/structure/B15276878.png)
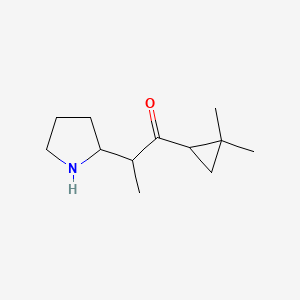
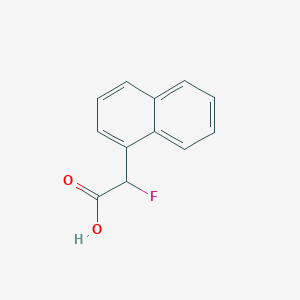
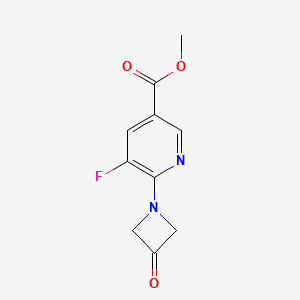
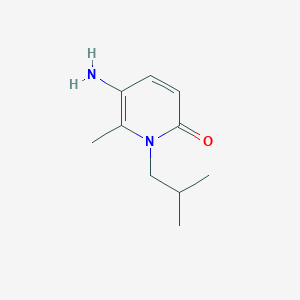
![8-Oxa-2-azaspiro[4.5]decan-4-one](/img/structure/B15276896.png)

